molecular formula C13H16N2O8 B12834981 [(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate

[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate

Cat. No.: B12834981
M. Wt: 328.27 g/mol
InChI Key: PICUADGBUPLIHQ-SASUGWTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate is a complex organic compound with a molecular formula of C14H18N2O7 . This compound is characterized by its unique structure, which includes an acetyloxy group, a dioxopyrimidinyl group, and a hydroxyoxolan ring. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy and dioxopyrimidinyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C13H16N2O8

Molecular Weight

328.27 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H16N2O8/c1-6(16)21-5-8-11(22-7(2)17)10(19)12(23-8)15-4-3-9(18)14-13(15)20/h3-4,8,10-12,19H,5H2,1-2H3,(H,14,18,20)/t8-,10+,11-,12-/m1/s1

InChI Key

PICUADGBUPLIHQ-SASUGWTJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OC(=O)C

Origin of Product

United States

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